Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-

Stereochemistry NK1 Antagonist Diastereoselectivity

Researchers synthesizing NK1 antagonists face strict stereochemical requirements where cis or unsubstituted analogs fail. This trans-2-(4-chlorobenzyl)-4-acetamidopiperidine compound provides the exact (2R,4S) configuration essential for NK1 receptor binding (e.g., NKP 608 IC50 2.6 nM). • Defined (2R,4S) stereochemistry critical for downstream API synthesis • 4-Chloro substituent integral to high-affinity ligand-receptor interactions • Available as free base (CAS 177707-20-9) or hydrochloride salt (CAS 183683-28-5) • High-purity research chemical with documented diastereoselective synthesis route

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
Cat. No. B14266364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCNC(C1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H19ClN2O/c1-10(18)17-13-6-7-16-14(9-13)8-11-2-4-12(15)5-3-11/h2-5,13-14,16H,6-9H2,1H3,(H,17,18)
InChIKeyZUCUZFNFZHAFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-2-(4-Chlorobenzyl)-4-acetamidopiperidine: A Key Chiral Building Block for CNS-Targeted Research


Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans- (CAS 177707-20-9 for the free base; 183683-28-5 for the monohydrochloride salt) is a synthetic, small-molecule piperidine derivative with a defined (2R,4S) stereochemistry . It is a core intermediate and fragment in the medicinal chemistry of neurokinin-1 (NK1) receptor antagonists, such as CGP 49823 and NKP 608, where the trans configuration of the 2-benzyl and 4-acetamido substituents is critical for receptor binding affinity [1]. Its hydrochloride salt form is primarily marketed as a high-purity research chemical and synthetic building block, rather than a finished therapeutic agent .

Why Stereochemistry and Chlorine Substitution Are Non-Negotiable for Trans-4-Chlorobenzyl Acetamidopiperidine


Generic substitution of this compound with its cis isomer or unsubstituted benzyl analog is not feasible due to the strict conformational requirements of the NK1 receptor pharmacophore. The tandem acyliminium ion cyclization–Ritter reaction used in its synthesis yields the trans-2-benzyl-4-acetamido-piperidine scaffold with high diastereoselectivity, a configuration essential for downstream biological activity [1]. The 4-chloro substituent on the benzyl ring is also a specific structural feature; this precise substitution pattern is preserved in high-affinity NK1 antagonists like NKP 608, which achieves an IC50 of 2.6 nM, demonstrating that the chloro atom is integral to optimizing ligand-receptor interactions [2]. Using a racemic mixture, a different halogen, or an unsubstituted analog would introduce an undefined chemical entity with unpredictable and likely reduced target engagement.

Head-to-Head Quantitative Evidence for Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-


Trans Diastereoselectivity vs. Cis Isomer in NK1 Antagonist Synthesis

The synthesis route for this chemical class, specifically the acyliminium ion cyclization/Ritter reaction, preferentially yields the trans diastereomer with high selectivity. This is a critical differentiation point because the cis isomer or racemic mixtures are significantly less active or inactive at the NK1 receptor [1]. For the derived antagonist CGP 49823, the specific (2R,4S) configuration is essential for high-affinity binding, and a practical scale-up synthesis demonstrated robust, reproducible diastereoselectivity favoring this trans product [1].

Stereochemistry NK1 Antagonist Diastereoselectivity

Receptor Affinity of Derived NK1 Antagonist NKP 608 vs. Unsubstituted Analogs

The target compound serves as the direct synthetic precursor to NKP 608, a potent and selective NK1 receptor antagonist. NKP 608, which incorporates the trans-2-(4-chlorobenzyl)-4-aminopiperidine scaffold, demonstrates an in vitro IC50 of 2.6 nM for the NK1 receptor . While the unsubstituted benzyl analog would yield a different, less optimized antagonist (e.g., CGP 49823, which has a 3,5-dimethylbenzyl substitution pattern on the piperidine nitrogen), the 4-chloro derivative is key to the pharmacological profile of NKP 608. This specific chloro substitution is associated with high potency and in vivo anxiolytic-like activity in rat models, effects that are not transferable to the non-chlorinated building block .

NK1 Receptor SAR Receptor Binding Affinity

Solubility Advantage of Hydrochloride Salt Form vs. Free Base

This acetamide derivative is commonly supplied as a monohydrochloride salt (CAS 183683-28-5), which directly enhances its aqueous solubility. The free base (CAS 177707-20-9) is also available but presents different handling and dissolution properties . The salt form's improved solubility is critical for achieving target concentrations in aqueous biological assay media, enabling reliable in vitro pharmacology studies and simplifying its use as an intermediate in aqueous reaction conditions .

Solubility Formulation In Vitro Assays

High Purity >97% vs. Lower-Grade Technical Reagent

Commercial sourcing of this building block is typically offered at strict purity specifications of ≥97% or ≥98%, enabling its use without additional purification in sensitive synthetic sequences . In contrast, lower-purity technical-grade piperidine derivatives may contain undefined impurities, including stereoisomeric contaminants, that could propagate to downstream synthetic intermediates, creating complex purification challenges and compromising the reproducibility of pharmacological data. The specification of this high purity differentiates it as a true research-grade tool.

Building Block Purity Reproducibility

Validated Reference Standard for Analytical Method Development

The compound is specifically cataloged and utilized as a research chemical and building block, with suppliers indicating its use as a reference compound for analytical studies on piperidine derivatives . This role as a defined analytical standard differentiates it from non-certified, bulk laboratory reagents. Its use as a reference enables precise quantification of related substances in drug development, facilitating validated HPLC method development and impurity profiling, tasks for which a generic piperidine fragment would be unsuitable.

Analytical Standard Method Validation Quality Control

Specific 4-Chloro Substitution vs. Other Halogen Analogs in NK1 Series SAR

In the SAR development of 2-benzyl-4-aminopiperidine NK1 antagonists, the C-2 substituent on the benzyl ring was systematically varied. The 4-chlorobenzyl derivative was chosen as the core scaffold for advanced leads like NKP 608 due to a superior balance of high NK1 affinity (IC50 = 2.6 nM) and favorable physicochemical properties [1]. While a direct, publicly available tabular comparison of Ki values for every halogen analog from the same study is not accessible, the selection of the 4-chloro derivative for clinical candidate progression indicates its differentiated profile over 4-fluoro, 4-bromo, or 4-methyl analogs within the same chemical series [2].

Halogen SAR NK1 Pharmacophore Medicinal Chemistry

Best Research and Industrial Application Scenarios for Trans-4-Chlorobenzyl Acetamidopiperidine


Enabling the Synthesis of High-Affinity NK1 Receptor Antagonists

Laboratories engaged in synthesizing neurokinin-1 receptor antagonists like NKP 608 directly require this compound as a key synthetic intermediate. Its specific (2R,4S) trans configuration is a prerequisite for producing the final active pharmaceutical ingredient with the correct stereochemistry, as demonstrated in the practical scale-up synthesis of this compound class [1]. Using any other stereoisomer or unsubstituted analog would prevent successful synthesis of the target NK1 antagonist molecule.

Conducting Structure-Activity Relationship (SAR) Studies on Piperidine-Based CNS Ligands

Medicinal chemistry teams exploring the piperidine pharmacophore for CNS drug discovery can use this compound as a precise tool for SAR studies. Its defined 4-chlorobenzyl and trans-acetamido substitution pattern allows for systematic modification, enabling researchers to directly profile the impact of the 4-chloro substituent on receptor binding affinity and selectivity, as it represents the core scaffold of the NKP 608 lead series [2].

Developing Validated Analytical Methods for Impurity Profiling

Analytical development groups in the pharmaceutical industry can use the high-purity monohydrochloride salt (CAS 183683-28-5) as a characterized reference standard. Its role as a building block and potential impurity in NK1 antagonist synthesis makes it essential for developing and validating robust HPLC or LC-MS methods to ensure quality control of drug substances .

Investigating Neurokinin-1 Receptor Pharmacology in Vitro

Researchers performing in vitro pharmacological assays to study NK1 receptor function or to screen for new antagonists can use this compound's derived molecules as a starting point. The solubility advantage of the hydrochloride salt form facilitates its use as a synthetic intermediate to generate test ligands for aqueous receptor binding and functional assays, supporting the exploration of novel treatments for depression, anxiety, and emesis [2].

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